Meprobamate-d3
Description
Meprobamate-d3 (CAS 1185106-66-4) is a deuterium-labeled analog of meprobamate, a carbamate derivative historically used as an anxiolytic. The compound features three deuterium atoms substituted at methyl groups, resulting in a molecular weight of 221.27 g/mol and a deuterium purity of 98 atom% . It serves as a critical internal standard (IS) in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its deuterated structure minimizes isotopic interference with the parent compound, enabling precise quantification of meprobamate and its prodrugs (e.g., carisoprodol) in biological matrices . Commercial preparations, such as those from Shanghai Zhenzhun Biotech, are available as 100 µg/mL methanol solutions for analytical workflows .
Properties
CAS No. |
1185106-66-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3 |
InChI Key |
NPPQSCRMBWNHMW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)N |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate-d3 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through the reaction of deuterated reagents with the appropriate precursors. One common method involves the reaction of 2-methylvaleraldehyde with deuterated formaldehyde, followed by the transformation of the resulting 2-methyl-2-propylpropan-1,3-diol into the dicarbamate via successive reactions with phosgene and ammonia .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
Meprobamate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted carbamate compounds .
Scientific Research Applications
Meprobamate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of meprobamate in the body.
Drug Metabolism Research: Helps in understanding the metabolic fate of meprobamate and its interactions with other drugs.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of meprobamate in biological samples.
Mechanism of Action
Meprobamate-d3, like its non-deuterated counterpart, exerts its effects by binding to the GABA A receptors in the central nervous system. This binding leads to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord, resulting in sedation and altered perception of pain .
Comparison with Similar Compounds
Meprobamate-d3 vs. Meprobamate-D7
Meprobamate-D7 (C₉H₁₁D₇N₂O₄) differs by incorporating seven deuterium atoms instead of three, increasing its molecular weight to 225.30 g/mol . This higher deuteration level enhances mass spectral separation from non-deuterated meprobamate, reducing cross-talk in complex biological samples.
This compound vs. Carisoprodol-d3
Carisoprodol-d3 (precursor ion m/z 264.2) is structurally related as the deuterated prodrug of meprobamate. Both compounds are co-analyzed in PK studies to track carisoprodol metabolism to meprobamate. While this compound targets the metabolite, Carisoprodol-d3 monitors the parent drug. Their deuterated forms share similar LC-MS/MS transitions (e.g., this compound: 222.20 → 161.8; Carisoprodol-d3: 264.2 → 179.5), but their applications are distinct .
This compound vs. Methyl Diethyldithiocarbamate-d3
Unlike this compound, it is primarily employed in environmental monitoring and organic synthesis tracking rather than drug metabolism studies. Its deuterium substitution occurs in a dithiocarbamate moiety, altering its fragmentation pattern compared to carbamate-based this compound .
Analytical Performance and Regulatory Considerations
- Sensitivity and Specificity : this compound demonstrates a linear quantitation range in LC-MS/MS with a weighted (1/X²) regression model, achieving precision (<15% CV) and accuracy (85–115%) in plasma samples .
- Isotopic Interference: The three-deuterium design provides sufficient mass shift (Δm/z +3) to avoid overlap with non-deuterated meprobamate (Δm/z +0), unlike single- or double-deuterated analogs .
- Regulatory Status: this compound is classified as a controlled substance in quantities ≥0.1 g, requiring government permits for transport .
Tabulated Comparison of Key Deuterated Analogs
Biological Activity
Meprobamate is a carbamate derivative that has been used primarily as an anxiolytic agent. Its deuterated form, Meprobamate-d3, is utilized in pharmacokinetic studies to trace its metabolic pathways and biological effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and safety profile based on recent studies.
Chemical Structure and Properties
This compound (C9H15D3N2O4) is a deuterated analog of meprobamate, which enhances its stability and allows for precise tracking in biological systems. The presence of deuterium alters the compound's metabolic pathways slightly, making it a valuable tool in pharmacological research.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:
- Cmax (maximum concentration) : 5758 ± 1255 ng/mL
- AUC (area under the curve) : 79,699 ± 17,978 h·ng/mL
- Half-life (T1/2) : 8.7 ± 1.4 hours
These values indicate that this compound accumulates in the body over multiple doses, reaching a steady state by the end of a treatment period .
| Parameter | Value |
|---|---|
| Cmax | 5758 ± 1255 ng/mL |
| AUC | 79,699 ± 17,978 h·ng/mL |
| Half-life (T1/2) | 8.7 ± 1.4 hours |
Anxiolytic Effects
This compound exhibits anxiolytic properties similar to its parent compound. Clinical trials have demonstrated its efficacy in reducing anxiety symptoms in various populations. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways.
Metabolism and Excretion
This compound is metabolized primarily in the liver through cytochrome P450 enzymes. The metabolic pathway leads to several active metabolites that contribute to its pharmacological effects. Notably, the use of deuterated compounds allows researchers to distinguish between parent drug and metabolites during studies.
Case Studies
- Case Study on Toxicity : A retrospective analysis of cases involving meprobamate poisoning highlighted the compound's potential for toxicity at high doses. In fatalities due to overdose, blood concentrations were significantly elevated, indicating a narrow therapeutic window .
- Pharmacokinetic Study : A double-blind, placebo-controlled study assessed the pharmacokinetics of this compound in healthy volunteers. Results showed significant differences in drug accumulation based on genetic variations in metabolism among participants .
Safety Profile
The safety profile of this compound is comparable to that of traditional meprobamate but with some distinctions due to its deuterated nature. Adverse effects can include sedation, dizziness, and potential for dependence. Monitoring is essential during treatment, especially in patients with a history of substance use disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
